molecular formula C10H9N3O3 B13583092 5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine

5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine

Cat. No.: B13583092
M. Wt: 219.20 g/mol
InChI Key: BHMNCCIQVZQATJ-UHFFFAOYSA-N
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Description

5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-acetylenic oximes with suitable reagents under catalytic conditions. For instance, the use of copper(I) chloride as a catalyst can facilitate the cycloisomerization of these oximes to form the desired isoxazole ring . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to achieve the cyclization under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and isoxazole ring play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(2-methyl-5-nitrophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H9N3O3/c1-6-2-3-7(13(14)15)4-8(6)9-5-10(11)12-16-9/h2-5H,1H3,(H2,11,12)

InChI Key

BHMNCCIQVZQATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC(=NO2)N

Origin of Product

United States

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